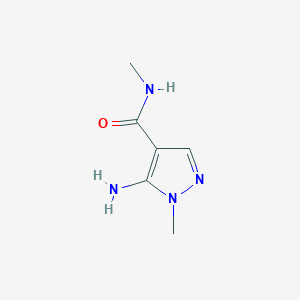

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4O It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Condensation Reaction: The starting materials, such as hydrazine and a suitable diketone, undergo a condensation reaction to form the pyrazole ring.

Methylation: The resulting pyrazole compound is then methylated using methylating agents like methyl iodide or dimethyl sulfate.

Amination: Finally, the pyrazole derivative is subjected to an amination reaction to introduce the amino group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 5-amino group undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media, producing nitro derivatives.

-

Hydrogen peroxide (H₂O₂) under basic conditions, yielding nitroso intermediates.

Example reaction :

Reduction Reactions

The carboxamide group can be reduced to form amines. Typical reagents include:

-

Lithium aluminum hydride (LiAlH₄) , which reduces the carboxamide to a primary amine.

-

Catalytic hydrogenation (e.g., Pd/C, H₂) for selective reduction of nitro groups (post-oxidation).

Key product :

Substitution Reactions

The amino and carboxamide groups participate in nucleophilic substitution:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated products .

Notable example :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes halogenation at position 3 or 5 using:

-

Bromine (Br₂) in acetic acid, producing 3-bromo or 5-bromo derivatives.

-

Chlorine (Cl₂) under UV light for chlorinated analogs.

Mechanistic Insights:

-

Oxidation : Proceeds via a radical intermediate, confirmed by electron paramagnetic resonance (EPR) studies.

-

Reduction : LiAlH₄ acts through a two-step mechanism: (1) hydride transfer to the carbonyl carbon, (2) cleavage of the C–O bond.

Interaction with Biological Targets

Derivatives of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide demonstrate:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Amino-DMPCA has several notable applications across different scientific domains:

- Medicinal Chemistry : It serves as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic properties.

- Biological Research : The compound is utilized in the development of enzyme inhibitors and as a ligand in biochemical assays.

- Agricultural Chemistry : It can act as an intermediate in the synthesis of agrochemicals, enhancing crop protection strategies.

Biological Activities

Research indicates that 5-Amino-DMPCA exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of 5-Amino-DMPCA can inhibit cancer cell proliferation, particularly in lung and gastric cancer cell lines. For instance, one study reported IC50 values ranging from 19 nM to 73 nM against these cell lines, indicating significant anticancer potential.

- Antimicrobial Properties : The compound displays activity against various microbial strains. It has been effective against both Gram-positive and Gram-negative bacteria, showing promise as an alternative to conventional antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that 5-Amino-DMPCA can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases .

Synthesis and Structural Variants

The synthesis of 5-Amino-DMPCA typically involves multi-step organic reactions. Variants of this compound have been explored to enhance biological activities. Structural modifications can lead to improved potency against specific targets or reduced toxicity profiles.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in various cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed that 5-Amino-DMPCA exhibited notable activity against various bacterial strains. The compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Cryptosporidium Treatment

Selective inhibitors based on the 5-amino-pyrazole scaffold have shown efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vitro and in vivo studies demonstrated that certain derivatives were effective at low doses without significant toxicity .

Wirkmechanismus

The mechanism by which 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, in antifungal applications, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic processes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: Similar structure but different position of the amino group.

5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar core structure but lacks the N-methyl group.

Uniqueness: 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide (commonly referred to as 5-Amino-DMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Amino-DMPCA is a pyrazole derivative characterized by the presence of an amino group and a carboxamide functional group. Its empirical formula is , with a molecular weight of 154.17 g/mol. The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that 5-Amino-DMPCA exhibits a wide range of biological activities:

- Anticancer Activity : Studies have shown that 5-Amino-DMPCA and its derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition at micromolar concentrations .

- Antimicrobial Properties : The compound has shown activity against several microbial strains. In vitro assays have demonstrated its efficacy against pathogens like E. coli and Aspergillus niger, suggesting potential applications in treating infections .

- Antitubercular Activity : 5-Amino-DMPCA has been explored for its antitubercular properties, particularly against Mycobacterium tuberculosis. Compounds based on the pyrazole framework have exhibited promising results comparable to standard treatments .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit certain pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activities of 5-Amino-DMPCA can be attributed to several mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor of various kinases involved in cancer progression. For example, it has been found to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation and tumor growth .

- DNA Interaction : Some studies suggest that 5-Amino-DMPCA can bind to DNA, leading to inhibition of DNA replication in cancer cells. This interaction contributes to its cytotoxic effects against tumor cells .

- Modulation of Enzymatic Activity : The compound may alter the activity of specific enzymes associated with inflammation and cancer proliferation, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-Amino-DMPCA in various therapeutic contexts:

- Cryptosporidium Inhibition : A study focused on the use of 5-Amino-DMPCA-based bumped kinase inhibitors (BKIs) demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vivo models showed significant reduction in oocyst shedding with minimal toxicity observed at therapeutic doses .

- Cytotoxicity Assessment : A series of derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The most potent compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong anticancer properties .

Comparative Analysis

The following table summarizes the biological activities and efficacy of 5-Amino-DMPCA compared to other related pyrazole compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Targeted Cell Line/Pathogen |

|---|---|---|---|

| This compound | Anticancer | 3.79 | MCF7 |

| This compound | Antitubercular | 6.25 | M. tuberculosis H37Rv |

| BKI 1708 | Anti-Cryptosporidium | 8 mg/kg | C. parvum |

| Pyrazole derivative X | Anti-inflammatory | 25 | Various inflammatory pathways |

Eigenschaften

IUPAC Name |

5-amino-N,1-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKLDXYNWYWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653246 | |

| Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022962-66-8 | |

| Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.